molecular formula C15H24N2O6 B1415844 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate CAS No. 1823864-72-7

2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate

Cat. No. B1415844
CAS RN: 1823864-72-7
M. Wt: 328.36 g/mol
InChI Key: KKNRMCVZONLHBG-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details for this compound are not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.34 . The compound is stored in a refrigerator . It appears as a colorless to light yellow liquid . The boiling point of the compound is not specified .

Scientific Research Applications

Organocatalyzed Synthesis

A study by Hozjan et al. (2023) discusses the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, which is closely related to the compound . This synthesis demonstrates the potential of using organocatalysts in producing complex pyrrole derivatives, a category to which 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate belongs (Hozjan et al., 2023).

Pyrolysis Product

The work of Hill et al. (2009) reveals that flash vacuum pyrolysis (FVP) of certain tert-butyl derivatives yields significant pyrrole compounds. Although the specific compound in this study is not directly 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate, the process and outcomes are relevant for understanding its potential formation and reactivity (Hill et al., 2009).

Synthesis of Chiral Bipyrrole Derivatives

In a study by Skowronek and Lightner (2003), chiral bipyrrole derivatives were synthesized, involving pyrrole units similar to those in 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate. This study highlights the potential for synthesizing complex, chiral structures using pyrrole units, indicating a pathway for the manipulation of similar compounds (Skowronek & Lightner, 2003).

Photocyclodimer Synthesis

Research by Kopf et al. (1998) explored the photocyclodimer of a pyrrole derivative, providing insights into the photochemical behavior of pyrrole compounds. This study is relevant for understanding the photochemistry of similar compounds, such as 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate (Kopf et al., 1998).

Scalable Synthesis of Pharmacologically Important Intermediates

Bahekar et al. (2017) reported an efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are important pharmacophores. Their method is relevant for the scalable synthesis of complex pyrrole-based structures, potentially including 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate (Bahekar et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-O-tert-butyl 3a-O,6a-O-dimethyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a,5,6a-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-13(2,3)23-12(20)17-8-14(10(18)21-4)6-16-7-15(14,9-17)11(19)22-5/h16H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNRMCVZONLHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CNCC2(C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Reactant of Route 2
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Reactant of Route 3
Reactant of Route 3
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Reactant of Route 4
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Reactant of Route 5
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Reactant of Route 6
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate

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